Cas no 2137653-73-5 (1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol)

1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol 化学的及び物理的性質
名前と識別子
-
- EN300-739689
- 2137653-73-5
- 1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol
- 1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol
-
- インチ: 1S/C9H17F2NO/c1-7-3-2-4-8(13,5-7)9(10,11)6-12/h7,13H,2-6,12H2,1H3
- InChIKey: KYWLAKBXXUZFMX-UHFFFAOYSA-N
- ほほえんだ: FC(CN)(C1(CCCC(C)C1)O)F
計算された属性
- せいみつぶんしりょう: 193.12782049g/mol
- どういたいしつりょう: 193.12782049g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 187
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 46.2Ų
1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-739689-0.5g |
1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |
2137653-73-5 | 95.0% | 0.5g |
$1207.0 | 2025-03-11 | |
Enamine | EN300-739689-10.0g |
1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |
2137653-73-5 | 95.0% | 10.0g |
$5405.0 | 2025-03-11 | |
Enamine | EN300-739689-2.5g |
1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |
2137653-73-5 | 95.0% | 2.5g |
$2464.0 | 2025-03-11 | |
Enamine | EN300-739689-0.1g |
1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |
2137653-73-5 | 95.0% | 0.1g |
$1106.0 | 2025-03-11 | |
Enamine | EN300-739689-1.0g |
1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |
2137653-73-5 | 95.0% | 1.0g |
$1256.0 | 2025-03-11 | |
Enamine | EN300-739689-5.0g |
1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |
2137653-73-5 | 95.0% | 5.0g |
$3645.0 | 2025-03-11 | |
Enamine | EN300-739689-0.25g |
1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |
2137653-73-5 | 95.0% | 0.25g |
$1156.0 | 2025-03-11 | |
Enamine | EN300-739689-0.05g |
1-(2-amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol |
2137653-73-5 | 95.0% | 0.05g |
$1056.0 | 2025-03-11 |
1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol 関連文献
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Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
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Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863
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Yi Fang,Zi-Xiong Lin,Tian-Zhu Xie,Yong-Fan Zhang,Li-Ming Wu RSC Adv., 2019,9, 1047-1054
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Yang Li,Ziling Chang,Fangmin Huang,Pengyan Wu,Huacong Chu,Jian Wang Dalton Trans., 2018,47, 9267-9273
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Lili Gao,Xuelian Li,Xiaodong Li,Jianli Cheng,Bin Wang,Zhiyu Wang,Changming Li RSC Adv., 2016,6, 57190-57198
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Z. C. Kennedy,J. F. Christ,K. A. Evans,B. W. Arey,L. E. Sweet,M. G. Warner,R. L. Erikson,C. A. Barrett Nanoscale, 2017,9, 5458-5466
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Joanna Katarzyńska,Adam Mazur,Wojciech M. Wolf,Simon J. Teat,Stefan Jankowski,Mirosław T. Leplawy,Janusz Zabrocki Org. Biomol. Chem., 2012,10, 6705-6716
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Krzysztof Zawada,Sebastian Kowalczyk,Andrzej Plichta,Jan Jaczewski,Tomasz Zabielski RSC Adv., 2022,12, 3406-3415
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Yong You,Jian-Qiang Zhao Org. Chem. Front., 2019,6, 1879-1884
1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-olに関する追加情報
Introduction to 1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol (CAS No. 2137653-73-5)
1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol (CAS No. 2137653-73-5) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound, characterized by its unique structural features, including a cyclohexane ring substituted with an amino group and a difluoroethyl side chain, exhibits intriguing chemical and biological properties. The presence of fluorine atoms in the molecule not only influences its electronic distribution but also enhances its metabolic stability, making it a promising candidate for further exploration in drug development.
The structural motif of 1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol positions it as a potential intermediate in the synthesis of bioactive molecules. The combination of a rigid cyclohexane core and flexible side chains allows for diverse conformational landscapes, which can be exploited to modulate binding interactions with biological targets. Specifically, the amino group and the difluoroethyl moiety provide multiple sites for functionalization, enabling the design of derivatives with tailored pharmacological profiles.
In recent years, there has been growing interest in fluorinated compounds due to their enhanced bioavailability and resistance to metabolic degradation. The incorporation of fluorine atoms into pharmaceuticals has been shown to improve pharmacokinetic properties, leading to more effective drug candidates. 1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol exemplifies this trend, as its molecular framework suggests potential applications in the development of novel therapeutics.
One of the most compelling aspects of this compound is its potential role in modulating enzyme activity. The amino group can participate in hydrogen bonding interactions, while the difluoroethyl side chain may influence hydrophobicity and lipophilicity. These properties make it an attractive scaffold for designing inhibitors or activators of key enzymes involved in various disease pathways. For instance, studies have indicated that fluorinated analogs of certain amino alcohols exhibit potent activity against enzymes such as kinases and proteases, which are frequently implicated in cancer and inflammatory diseases.
The synthesis of 1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol presents both challenges and opportunities for synthetic chemists. The introduction of fluorine atoms requires specialized methodologies to ensure high yield and purity. However, advancements in fluorination techniques have made it increasingly feasible to incorporate these elements into complex molecular architectures. Recent publications highlight the use of transition-metal-catalyzed cross-coupling reactions and electrochemical fluorination as effective strategies for constructing fluorinated intermediates like this one.
Beyond its synthetic significance, 1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol has shown promise in preclinical studies as a building block for drug discovery. Researchers have leveraged its structural features to develop libraries of derivatives for high-throughput screening (HTS). By systematically modifying functional groups while maintaining the core scaffold, scientists can identify compounds with enhanced potency and selectivity. This approach aligns with modern trends in medicinal chemistry that emphasize structure-based design and computational modeling.
The impact of fluorine substitution on pharmacological activity is well-documented in the literature. For example, fluoroquinolones and other fluoroaromatic compounds have revolutionized treatments for bacterial infections due to their improved efficacy and resistance profiles. Similarly, 1-(2-Amino-1,1-difluoroethyl)-3-methylcyclohexan-1-ol may serve as a precursor to next-generation therapeutics targeting neurological disorders or metabolic diseases. Its ability to interact with biological targets through multiple non-covalent bonds makes it a versatile tool for drug design.
In conclusion, 1-(2-Amino-1, 1-difluoroethyl)-3-methylcyclohexan - 1 - ol (CAS No . 2137653 - 73 - 5) represents a fascinating compound with significant potential in pharmaceutical research . Its unique structural features , coupled with recent advances in synthetic methodologies , position it as a valuable asset for medicinal chemists . As the demand for innovative therapeutic agents grows , compounds like this one will continue to play a crucial role in shaping the future of drug discovery .
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